Bigchap
Overview
Description
Mechanism of Action
Mode of Action
Bigchap interacts with its targets by acting as a non-ionic detergent .
Pharmacokinetics
It is known that this compound is a non-ionic detergent that can be easily removed by dialysis . Its critical micelle concentration (CMC) is 1.1-1.4 mM , which may influence its bioavailability.
Result of Action
Given its role as a non-ionic detergent, it is likely that this compound may influence the solubility and stability of proteins, particularly membrane proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and its low absorption in the UV region suggest that it may be more effective in aqueous environments . Furthermore, its stability may be affected by temperature, as it is recommended to be stored at temperatures between 10-30°C .
Biochemical Analysis
Biochemical Properties
Bigchap plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of aqueous micelles . This property allows this compound to solubilize cell membranes , making it a crucial tool in biochemical studies.
Cellular Effects
This compound influences cell function by solubilizing cell membranes This process can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with biomolecules. It forms aqueous micelles, which can solubilize cell membranes . This interaction can influence enzyme activity, gene expression, and other molecular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has a high CMC value of 2.9 mM and can be easily separated by dialysis . Its UV absorbance is low, making it suitable for the determination of proteins .
Preparation Methods
Bigchap is synthesized through a series of chemical reactions involving the modification of cholic acid. The synthetic route typically involves the conjugation of cholic acid with gluconamidopropyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bigchap undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Bigchap has a wide range of scientific research applications, including:
Chemistry: this compound is used as a non-ionic detergent in various chemical processes, including membrane solubilization and protein purification.
Biology: In biological research, this compound is used to solubilize cell membranes and facilitate the extraction of membrane proteins.
Medicine: this compound is used in the formulation of pharmaceuticals and as a solubilizing agent for drug delivery systems.
Industry: In industrial applications, this compound is used in the production of detergents and cleaning agents due to its non-ionic nature and reduced electrostatic interactions
Comparison with Similar Compounds
Bigchap is similar to other non-ionic detergents such as CHAPS and CHAPSO. it has reduced electrostatic interactions, which make it more suitable for certain applications, such as anion exchange chromatography. Similar compounds include:
CHAPS: A zwitterionic detergent used for membrane solubilization and protein purification.
CHAPSO: A derivative of CHAPS with similar properties but different solubility characteristics.
Digitonin: A non-ionic detergent used for solubilizing cholesterol-containing membranes
This compound’s uniqueness lies in its reduced electrostatic interactions, which make it particularly useful in applications where minimal interference with anion exchange chromatography is required.
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]propyl]hexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H75N3O16/c1-21(24-7-8-25-32-26(18-30(52)42(24,25)3)41(2)11-10-23(48)16-22(41)17-27(32)49)6-9-31(53)45(14-4-12-43-39(60)37(58)35(56)33(54)28(50)19-46)15-5-13-44-40(61)38(59)36(57)34(55)29(51)20-47/h21-30,32-38,46-52,54-59H,4-20H2,1-3H3,(H,43,60)(H,44,61) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVPYNPHSPIFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCCNC(=O)C(C(C(C(CO)O)O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H75N3O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396983 | |
Record name | BIGCHAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
878.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86303-22-2 | |
Record name | BIGCHAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]propyl]hexanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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